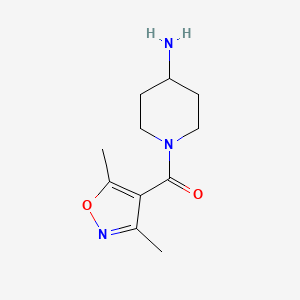
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Overview
Description
(4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated the utility of related piperidine and isoxazole compounds in synthesizing novel ligands for central nervous system receptors, highlighting innovative synthetic routes starting from proteinogenic amino acids (Beduerftig, Weigl, & Wünsch, 2001).
- Studies on similar compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have involved spectral characterization, DFT, and docking studies to understand their structural characteristics, stability, and reactivity (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives, sharing structural features with the target compound, were synthesized and evaluated for their antimicrobial and anticancer activities, showing significant potential compared to reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Drug Design
- Docking studies and DFT calculations on structurally related compounds offer insights into their antibacterial activity, providing a basis for understanding the interactions with bacterial enzymes and potential pathways for developing new antibacterial agents (Shahana & Yardily, 2020).
Crystal Structure and Nonlinear Optical Properties
- Crystallographic studies on compounds with piperidine and isoxazole elements reveal significant insights into their structural configurations and potential applications in materials science, particularly in the field of nonlinear optics (Revathi et al., 2015).
Mechanism of Action
Target of Action
The primary targets of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone are bromodomains . Bromodomains are conserved modules that bind selectively to acetylated lysines present in proteins, notably histones . They are involved in the epigenetic regulation of gene transcription .
Mode of Action
This compound interacts with its targets, the bromodomains, by displacing acetylated histone-mimicking peptides . This interaction is facilitated by the 3,5-dimethylisoxazole moiety of the compound, which acts as a novel acetyl-lysine bioisostere .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the histone-acetylation code . By interacting with bromodomains, the compound can influence the reading of this code, thereby affecting gene transcription and other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are related to its interference with the reading of the histone-acetylation code . By displacing acetylated histone-mimicking peptides from bromodomains, the compound can potentially alter gene transcription and other cellular processes .
Biochemical Analysis
Cellular Effects
The effects of (4-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and function . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, further emphasizing the compound’s role in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding these processes is essential for optimizing its use in research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its biochemical activity and interactions with other biomolecules .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)11(15)14-5-3-9(12)4-6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITYGQSGZBTQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


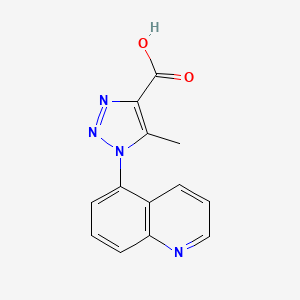
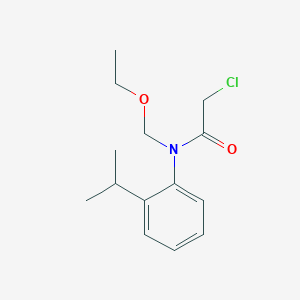
![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B1462453.png)

![5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1462455.png)

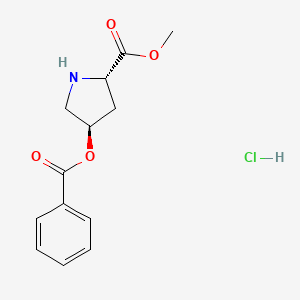

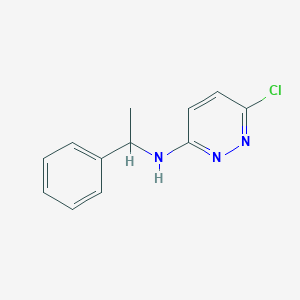
![N-[(2-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462465.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)


